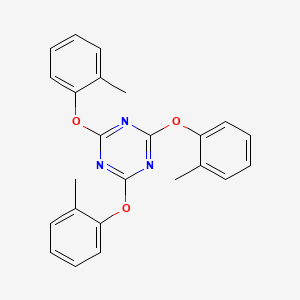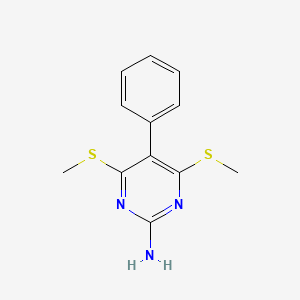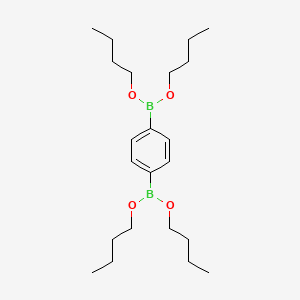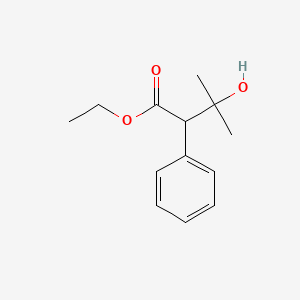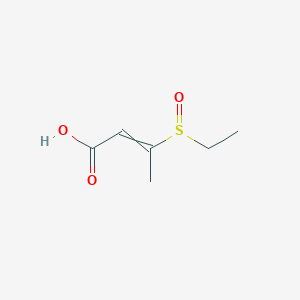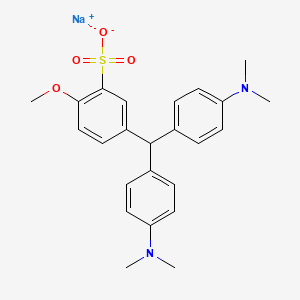![molecular formula C17H18FNO4S B14742470 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid CAS No. 853-31-6](/img/structure/B14742470.png)
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is an organic compound with the molecular formula C₁₇H₁₈FNO₄S It is a derivative of benzenesulfonamide and is characterized by the presence of a benzenesulfonyl group, a fluoro group, and trimethyl substitutions on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid typically involves the following steps:
Nitration: The starting material, 2,4,6-trimethylaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is reacted with benzenesulfonyl chloride to form the benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzenesulfonyl group or the fluoro group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler derivative without the fluoro and trimethyl substitutions.
Fluoroanilines: Compounds with a fluoro group on the aniline ring but lacking the benzenesulfonyl group.
Trimethylanilines: Compounds with trimethyl substitutions on the aniline ring but without the fluoro and benzenesulfonyl groups.
Uniqueness
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its ability to interact with enzymes, while the fluoro and trimethyl groups can modulate its electronic properties and steric effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
853-31-6 |
|---|---|
Molecular Formula |
C17H18FNO4S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid |
InChI |
InChI=1S/C17H18FNO4S/c1-11-9-12(2)17(13(3)16(11)18)19(10-15(20)21)24(22,23)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,20,21) |
InChI Key |
KVTJOZWVSGFTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
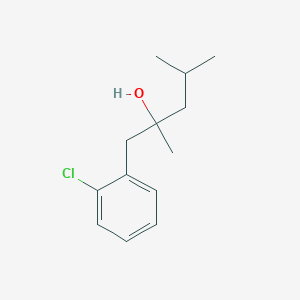
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


